
2-Methyl-5-phenylpent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-phenylpent-4-en-2-ol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is part of a pentene chain with a phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenylpent-4-en-2-ol can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide (NaOH) in methanol, followed by hydrogenation over catalysts like ruthenium or nickel supported on silica .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale aldol condensation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-phenylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 2-Methyl-5-phenylpent-4-en-2-one.
Reduction: Formation of 2-Methyl-5-phenylpentan-2-ol.
Substitution: Formation of 2-Methyl-5-phenylpent-4-en-2-chloride or bromide.
Aplicaciones Científicas De Investigación
2-Methyl-5-phenylpent-4-en-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-phenylpent-4-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
2-Methyl-5-phenylpentan-2-ol: A saturated analog with similar structural features but different reactivity.
2-Methyl-5-phenylpent-4-en-2-one: An oxidized form with a ketone functional group.
2-Methyl-5-phenylpent-4-en-2-chloride: A halogenated derivative with distinct chemical properties.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes .
Propiedades
Número CAS |
40596-05-2 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
(E)-2-methyl-5-phenylpent-4-en-2-ol |
InChI |
InChI=1S/C12H16O/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-9,13H,10H2,1-2H3/b9-6+ |
Clave InChI |
KXFSIXJCBXBJTN-RMKNXTFCSA-N |
SMILES isomérico |
CC(C)(C/C=C/C1=CC=CC=C1)O |
SMILES canónico |
CC(C)(CC=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


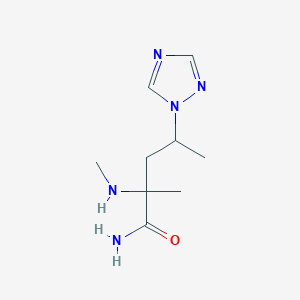

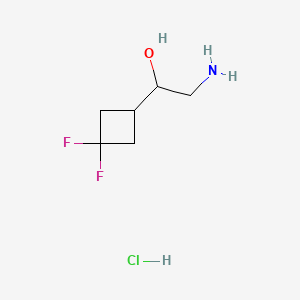
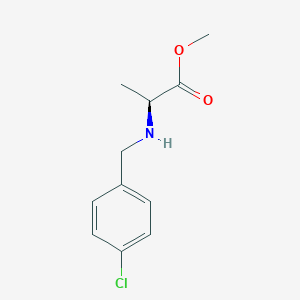

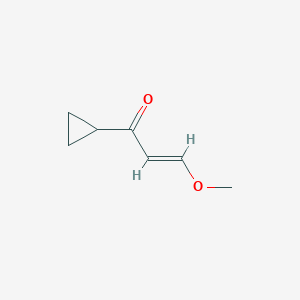
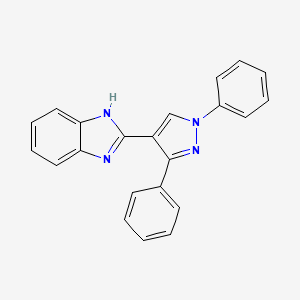


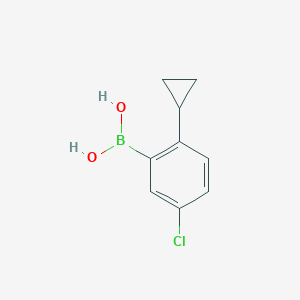
![1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13574870.png)
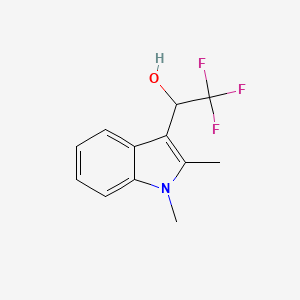
![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)

